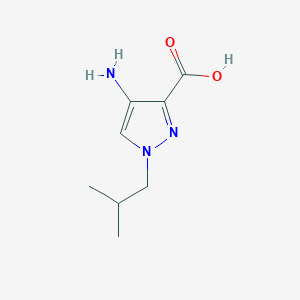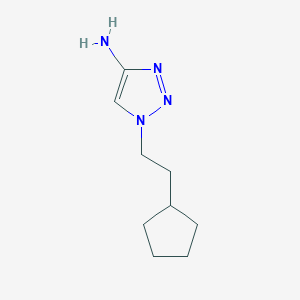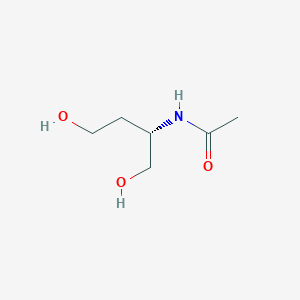![molecular formula C11H17N3 B13069253 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({bicyclo[221]heptan-2-yl}methyl)-1H-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole precursor. One common method includes the use of palladium-catalyzed reactions to introduce the pyrazole moiety onto the bicyclic framework . Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with temperatures maintained between 25-80°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The bicyclic structure allows for unique binding interactions with proteins, potentially leading to significant biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-5-amine
- 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine
Uniqueness: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications .
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c12-11-3-4-14(13-11)7-10-6-8-1-2-9(10)5-8/h3-4,8-10H,1-2,5-7H2,(H2,12,13) |
InChI-Schlüssel |
NREZTSMJEOWWJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CN3C=CC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)





![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)

amine](/img/structure/B13069210.png)





